molecular formula C9H6Cl2N2 B1454634 5,7-Dichloroquinolin-2-amine CAS No. 1340437-57-1

5,7-Dichloroquinolin-2-amine

Cat. No. B1454634
CAS RN: 1340437-57-1
M. Wt: 213.06 g/mol
InChI Key: FAPMKWIFWPNBHE-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-2-amine is a chemical compound with the formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5,7-Dichloroquinolin-2-amine, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloroquinolin-2-amine consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . It also contains two chlorine atoms and an amine group .


Physical And Chemical Properties Analysis

5,7-Dichloroquinolin-2-amine is a powder at room temperature .

Scientific Research Applications

Pharmaceuticals: Antimalarial Agents

5,7-Dichloroquinolin-2-amine serves as a key scaffold in the synthesis of antimalarial drugs. Its structure is integral to the effectiveness of these drugs, as the chlorine substituents are believed to interfere with the parasite’s DNA replication and protein synthesis .

Organic Synthesis: Building Blocks

In synthetic organic chemistry, this compound is used as a building block for the construction of more complex molecules. Its reactive amine group allows for further functionalization, making it a versatile precursor for a wide range of synthetic targets .

Material Science: Corrosion Inhibitors

The heterocyclic structure of 5,7-Dichloroquinolin-2-amine makes it an excellent candidate for use as a corrosion inhibitor in material science. Its ability to form stable complexes with metals can protect surfaces from oxidative damage .

Chemical Research: Fluorescent Probes

Due to its electronic properties, 5,7-Dichloroquinolin-2-amine can be utilized in the development of fluorescent probes. These probes are valuable tools in chemical and biological research for tracking and imaging specific molecules .

Biological Studies: Enzyme Inhibition

This compound has been studied for its potential role in enzyme inhibition. By modifying certain enzymes’ activity, researchers can better understand biological pathways and develop targeted therapies .

Drug Discovery: Lead Compounds

As a lead compound, 5,7-Dichloroquinolin-2-amine is essential in the early stages of drug discovery. Its structural features can be optimized to improve binding affinity and selectivity towards biological targets .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 5,7-Dichloroquinolin-2-amine can be used as a standard in chromatography to help identify and quantify similar compounds in complex mixtures .

Environmental Science: Trace Analysis

The compound’s distinct chemical signature allows it to be used in environmental science for trace analysis of pollutants. Its presence can indicate the contamination levels and sources in environmental samples .

Safety and Hazards

5,7-Dichloroquinolin-2-amine is classified under the GHS07 hazard class . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5,7-dichloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPMKWIFWPNBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloroquinolin-2-amine

CAS RN

1340437-57-1
Record name 5,7-dichloroquinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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